![molecular formula C24H33N3O B247690 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247690.png)
1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine, also known as LMTX, is a small molecule drug that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine works by binding to tau protein and preventing its aggregation into neurofibrillary tangles, which are a hallmark of Alzheimer's disease. In addition, 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine has been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development and progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine has been shown to reduce the accumulation of tau protein and improve cognitive function in animal models of Alzheimer's disease. In addition, 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine has been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development and progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine has been shown to be effective in reducing the accumulation of tau protein and improving cognitive function in animal models of Alzheimer's disease.
One limitation of using 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine in lab experiments is that its efficacy in humans has not been fully established. In addition, 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine has been shown to have limited bioavailability, which may limit its effectiveness in treating neurodegenerative diseases.
Future Directions
There are several future directions for the study of 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine. One area of research is the development of more effective formulations of 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine that have improved bioavailability. In addition, further studies are needed to determine the long-term safety and efficacy of 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine in humans. Finally, there is a need for clinical trials to determine the effectiveness of 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine in treating neurodegenerative diseases such as Alzheimer's disease.
Synthesis Methods
The synthesis of 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-(3-methylbenzyl)-4-piperidone in the presence of a reducing agent. The product is then purified by column chromatography to obtain 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine as a white powder.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine has been extensively studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In preclinical studies, 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine has been shown to reduce the accumulation of tau protein, which is a hallmark of Alzheimer's disease. In addition, 1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
Molecular Formula |
C24H33N3O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[(3-methylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H33N3O/c1-20-6-5-7-21(18-20)19-25-12-10-22(11-13-25)26-14-16-27(17-15-26)23-8-3-4-9-24(23)28-2/h3-9,18,22H,10-17,19H2,1-2H3 |
InChI Key |
RZZOFHVPWHZYRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.